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6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine

Adenosine A1 receptor Radioligand binding Purine SAR

6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine (CAS 1010925-64-0, molecular formula C₁₅H₁₄Cl₂N₆O₂S, MW 413.3 g/mol) is a synthetic purine derivative bearing a 2,5-dichlorophenylsulfonyl-piperazine substituent at the purine 6-position. The compound belongs to the broader class of 6-(sulfonylpiperazinyl)-purines, a chemotype historically explored for adenosine receptor modulation, kinase inhibition, and cardiovascular indications.

Molecular Formula C15H14Cl2N6O2S
Molecular Weight 413.3 g/mol
Cat. No. B5956815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine
Molecular FormulaC15H14Cl2N6O2S
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C15H14Cl2N6O2S/c16-10-1-2-11(17)12(7-10)26(24,25)23-5-3-22(4-6-23)15-13-14(19-8-18-13)20-9-21-15/h1-2,7-9H,3-6H2,(H,18,19,20,21)
InChIKeyZPXICNFCAZNCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine (CAS 1010925-64-0): Structural Identity, Class Context, and Procurement-Relevant Baseline


6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine (CAS 1010925-64-0, molecular formula C₁₅H₁₄Cl₂N₆O₂S, MW 413.3 g/mol) is a synthetic purine derivative bearing a 2,5-dichlorophenylsulfonyl-piperazine substituent at the purine 6-position . The compound belongs to the broader class of 6-(sulfonylpiperazinyl)-purines, a chemotype historically explored for adenosine receptor modulation, kinase inhibition, and cardiovascular indications [1][2]. Its unsubstituted 9H-purine NH and the electron-withdrawing 2,5-dichloro substitution pattern distinguish it from closely related 8,9-disubstituted or N-alkylated purine analogs in terms of hydrogen-bond donor/acceptor topology and potential target engagement profiles [3]. The compound is primarily available through specialty chemical suppliers for research use, with typical purity specifications of ≥95% .

Adenosine A1 receptor pharmacology tool compound
Unique 2,5-dichlorophenyl sulfonylpiperazine topology
Free 9H-purine NH hydrogen-bond donor profile
Supports SAR, GPCR, and purine metabolism studies

Why 6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine Cannot Be Substituted by Structural Analogs for Research Applications


Within the 6-sulfonylpiperazinyl-purine chemotype, minor structural modifications produce large shifts in target selectivity, binding kinetics, and physicochemical properties that preclude simple interchangeability. The target compound's 2,5-dichloro substitution pattern on the phenyl ring confers a distinct electronic profile (meta- and para-chloro withdrawing effects) that differs from the 2,4-dichloro, 4-chloro, or unsubstituted analogs commonly used as comparators [1]. The free 9H-purine NH provides a hydrogen-bond donor absent in 9-alkylated or 9-methyl-8-aryl derivatives, which alters both solubility and receptor interaction geometry [2]. Furthermore, the sulfonamide linker geometry (S–N torsional angle) is sensitive to the dichloro substitution pattern, influencing the spatial orientation of the piperazine-purine vector relative to target binding pockets [3]. Standard procurement of building blocks such as 1-[(2,5-dichlorophenyl)sulfonyl]piperazine (CAS 524711-29-3) fails to recapitulate the full pharmacophore, as the purine core is required for target engagement in adenosine and kinase pathways [4]. These structure-activity relationship (SAR) considerations are amplified by the lack of published head-to-head selectivity profiling for this specific compound, meaning that substitution with a near-neighbor analog introduces unquantified risk in assay reproducibility.

Chlorine substitution pattern
2,5-dichloro topology differs from 2,4-dichloro or 4-chloro analogs, which may shift target selectivity and binding kinetics.
9H-purine NH donor
9-alkylated analogs remove the hydrogen-bond donor present in the target, which may alter receptor interaction geometry and aqueous solubility.
Unquantified SAR gap
No published head-to-head selectivity data for this compound; substituting with a near-neighbor analog introduces unquantified assay risk.

Quantitative Differentiation Evidence for 6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine vs. Closest Analogs


Adenosine A1 Receptor Affinity: Target Compound (Ki = 2.63 nM) vs. In-Class 9-Substituted Purine Analog (Ki = 10.6 nM)

In a direct head-to-head radioligand displacement assay measuring affinity for the human adenosine A1 receptor (hA1), the target compound 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine demonstrated a Ki of 2.63 nM, representing an approximately 4-fold higher affinity compared to a structurally related 9-substituted purine analog from the same patent series that exhibited a Ki of 10.6 nM under identical assay conditions [1][2]. Both compounds were evaluated using [³H]2-chloro-N⁶-cyclopentyl adenosine displacement in CHO cells stably transfected with human recombinant A1 adenosine receptor [3]. The affinity difference corresponds to a calculated ΔΔG of approximately –0.82 kcal/mol in favor of the target compound, which is consistent with the contribution of the unsubstituted 9H-purine NH as a hydrogen-bond donor in the receptor binding pocket.

A1 Receptor Affinity
Head-to-head
Ki 2.63 nM (4-fold vs 9-substituted analog)
Supports lower working concentration and higher signal-to-noise
Direct radioligand displacement data; replicate in target assay
Adenosine A1 receptor Radioligand binding Purine SAR

Selectivity Window: A1 (Ki = 2.63 nM) vs. A3 (Ki = 513 nM) Adenosine Receptor Subtype Discrimination

Receptor subtype selectivity profiling from the Inotek Pharmaceuticals patent series reveals that 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine achieves a 195-fold selectivity for the adenosine A1 receptor (Ki = 2.63 nM) over the adenosine A3 receptor (Ki = 513 nM) when measured under the same radioligand displacement assay platform [1]. This A1/A3 selectivity ratio provides a quantitative selectivity window that is relevant when benchmarking against non-selective adenosine modulators such as NECA (5’-N-ethylcarboxamidoadenosine) or when comparing to pan-adenosine receptor ligands [2]. In contrast, many purine-based kinase inhibitors within the same chemotype space (e.g., 2,6,9-trisubstituted purines targeting CDK2/7) lack adenosine receptor selectivity data altogether, making cross-target liability assessment difficult [3].

A1/A3 Selectivity
Head-to-head
195-fold (A1 over A3)
Reduces A3-mediated confounding in functional assays
Matched radioligand conditions across receptor subtypes
Adenosine receptor selectivity A1/A3 ratio GPCR pharmacology

Chlorine Substitution Pattern SAR: 2,5-Dichloro vs. 2,4-Dichloro vs. 4-Chloro in Sulfonylpiperazine Purine Derivatives

Systematic SAR analysis of sulfonylpiperazine pharmacophores indicates that the 2,5-dichlorophenyl substitution pattern in the target compound provides a unique combination of steric and electronic properties relative to the more common 2,4-dichloro and 4-chloro analogs [1]. In the structurally related DPP-IV inhibitor series (1,4-bis(phenylsulfonyl)piperazines), compounds bearing chlorine substituents at the 2- and 5-positions exhibited enhanced inhibitory activity compared to methyl-substituted or unsubstituted analogs, attributable to the electron-withdrawing effect improving key hydrogen-bond acceptor interactions [2]. The 2,5-dichloro pattern positions one chlorine ortho to the sulfonamide linkage and the second chlorine para, creating an anisotropic electrostatic surface that differs from the symmetric 2,6-dichloro or the 2,4-dichloro arrangements found in comparator compounds such as 1-((2,4-dichlorophenyl)sulfonyl)piperazine . This structural distinction has implications for both target selectivity and off-target promiscuity profiles in broad-panel screening campaigns.

Chlorine Topology SAR
Class-level
2,5-dichloro pattern (ortho-Cl + para-Cl)
Non-redundant probe for halogen SAR exploration
Class-level DPP-IV evidence; exact target potency may vary
Halogen SAR Sulfonamide electronic effects Medicinal chemistry

Purine Nucleoside Phosphorylase (PNP) Binding Affinity: Weak Activity (Ki = 17,000 nM) Defines a Negative Selectivity Window vs. Purine-Based PNP Inhibitors

The target compound was profiled against purine nucleoside phosphorylase (PNP, unknown species origin) in a fluorescence-based binding assay and exhibited a Ki of 17,000 nM (~17 μM), indicating very weak engagement with this target [1]. This contrasts with dedicated purine-based PNP inhibitors that achieve nanomolar potency (e.g., certain 9-deazapurine derivatives with Ki values < 50 nM against Mycobacterium tuberculosis PNP) [2]. The weak PNP activity, when juxtaposed with the 2.63 nM adenosine A1 receptor affinity, establishes a >6,400-fold functional selectivity window (A1 vs. PNP) that helps define the compound's target engagement landscape. This negative selectivity data point is methodologically valuable because it demonstrates that not all purine-scaffold compounds promiscuously engage purine-metabolizing enzymes, reducing the likelihood of metabolic interference in cell-based assays [3].

PNP Off-Target Binding
Cross-study comparable
Ki = 17,000 nM (>6,400-fold vs A1)
Low risk of purine salvage pathway interference
Unknown species origin; validate in cell model
Purine nucleoside phosphorylase Negative selectivity Off-target profiling

Physicochemical Differentiation: 9H-Purine NH Hydrogen-Bond Donor vs. 9-Alkylated Analogs in Solubility and Permeability Space

The target compound retains a free 9H-purine NH (pKa ~8.9–9.2 for purine NH), which serves as a hydrogen-bond donor (HBD) absent in 9-alkylated or 9-methyl-8-aryl derivatives such as 6-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-9-methyl-8-(1-methyl-1H-pyrazol-4-yl)-9H-purine (CAS 1365608-67-8) [1]. The presence of this additional HBD increases the compound's topological polar surface area (tPSA) contribution and can reduce passive membrane permeability relative to 9-substituted analogs. While no experimental logP or permeability data are publicly available for this specific compound, in silico prediction based on the purine scaffold class indicates that the free 9H-NH group shifts the compound toward higher aqueous solubility and lower logD₇.₄ compared to its 9-methyl congener, with implications for DMSO stock solution preparation and aqueous dilution protocols [2]. This distinction is practically relevant for researchers performing concentration-response experiments where compound precipitation at higher concentrations must be controlled.

9H-NH Physicochemical Impact
Class-level inference
Predicted higher aqueous solubility (vs 9-alkylated analogs)
May reduce DMSO co-solvent artifacts
No experimental logP/permeability data available
Hydrogen-bond donor Physicochemical properties ADME prediction

Recommended Research Application Scenarios for 6-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}-9H-purine Based on Quantitative Evidence


Adenosine A1 Receptor Pharmacological Probe Development

The compound's high-affinity binding to the human adenosine A1 receptor (Ki = 2.63 nM) with a 195-fold selectivity over A3 (Ki = 513 nM) supports its use as a pharmacological tool compound for A1 receptor signaling studies [1]. Researchers investigating cardioprotective preconditioning, renal hemodynamics, or central nervous system A1-mediated pathways can leverage this compound at low nanomolar working concentrations where A3 receptor confounding is minimized [2]. The defined selectivity window distinguishes it from the non-selective adenosine receptor agonist NECA, which activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) with comparable potency.

Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Sulfonylpiperazine Purines

The unique 2,5-dichlorophenyl substitution pattern provides a rare entry point for systematic halogen SAR studies comparing ortho/meta/para chlorine effects on target binding and selectivity [1]. The compound can serve as a reference point in a halogen scan panel including the 2,4-dichloro, 4-chloro, and 2,6-dichloro analogs to map the electrostatic and steric determinants of adenosine receptor binding pocket complementarity [2]. This application is particularly relevant for medicinal chemistry groups optimizing sulfonamide-containing kinase or GPCR ligand series.

Negative Control Validation in Purine Metabolism Studies

With a PNP Ki of 17,000 nM—representing >6,400-fold weaker binding than its A1 receptor affinity—the compound is well-suited as a negative control for purine nucleoside phosphorylase engagement in cellular assays [1]. When used in parallel with potent PNP inhibitors (e.g., immucillin-H or 9-deazapurine derivatives with Ki < 50 nM), this compound helps validate that observed phenotypic effects are not confounded by purine salvage pathway interference [2]. This dual-use capability (A1 agonist + PNP-negative control) increases procurement efficiency for laboratories operating under budget constraints.

Chemogenomic Library Annotation and Target Deconvolution

The compound's documented binding to adenosine A1 and A3 receptors, combined with negative data for PNP, makes it a valuable annotation compound for chemogenomic libraries focused on purinergic signaling [1]. Its inclusion in annotated compound sets enables computational target prediction algorithms (e.g., SEA, SuperPred) to learn the structural determinants of A1 vs. A3 selectivity and improve virtual screening accuracy for novel purine-based ligands [2].

Application
Selection Property
Validation Focus
Adenosine A1 receptor probe development
A1/A3 selectivity window
A1 functional assay response
Halogen SAR exploration
2,5-dichloro topology
Halogen panel comparison
Purine metabolism negative control
Low PNP engagement
PNP counter-screen validation
Chemogenomic library annotation
Annotated A1/A3/PNP data
Target prediction accuracy
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